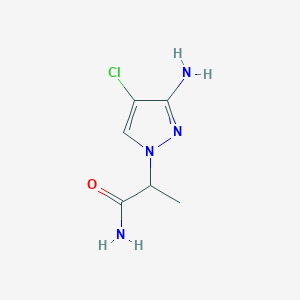![molecular formula C8H15NS B13073863 1-Azabicyclo[3.3.1]nonane-4-thiol](/img/structure/B13073863.png)
1-Azabicyclo[3.3.1]nonane-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[331]nonane-4-thiol is a bicyclic compound featuring a nitrogen atom and a thiol group This compound is part of the azabicyclo[331]nonane family, which is known for its structural complexity and biological significance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[3.3.1]nonane-4-thiol can be achieved through several methods. One common approach involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been found effective in constructing the azabicyclo[3.3.1]nonane framework . Another method includes the Mannich-type cyclization to form the key indole-fused azabicyclo[3.3.1]nonane intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The SmI2-mediated radical cyclization is particularly promising for industrial applications due to its efficiency and relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azabicyclo[3.3.1]nonane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
1-Azabicyclo[3.3.1]nonane-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-4-thiol involves its interaction with molecular targets through its thiol and nitrogen groups. These functional groups enable the compound to form covalent bonds with proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[3.3.1]nonane-4-thiol can be compared with other similar compounds such as:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its use in electrochemical analysis.
2-Azaadamantane N-oxyl (AZADO): Another bicyclic compound with similar structural features.
Nortropine N-oxyl (NNO): Used in various chemical reactions due to its high reactivity.
These compounds share the bicyclic structure but differ in their functional groups and specific applications, highlighting the uniqueness of 1-Azabicyclo[33
Propriétés
Formule moléculaire |
C8H15NS |
|---|---|
Poids moléculaire |
157.28 g/mol |
Nom IUPAC |
1-azabicyclo[3.3.1]nonane-4-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-3-5-9-4-1-2-7(8)6-9/h7-8,10H,1-6H2 |
Clé InChI |
RLLHREDMNHASEY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(C1)CCC2S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


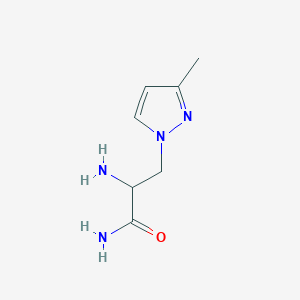
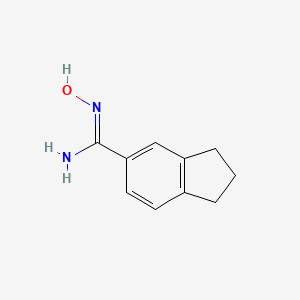

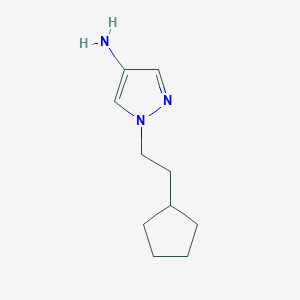




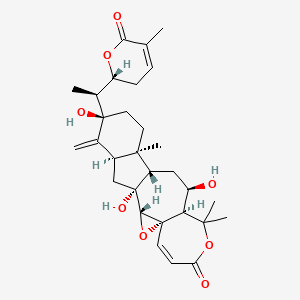
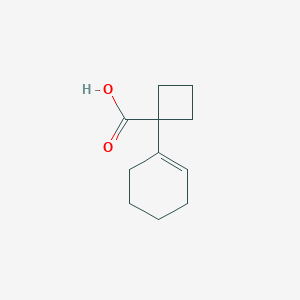
![6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
![Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13073840.png)
![1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13073847.png)
